Computed Lipophilicity (XLogP) Differentiates Methylcyclobutylmethyl from Cyclobutylmethyl and Direct Cyclobutyl Pyrazole-4-carbonitriles
The target compound exhibits a computed XLogP3‑AA of 1.4, which is lower than both the 3‑methyl substituted cyclobutylmethyl analog (1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carbonitrile, XLogP = 1.6) and the directly attached cyclobutyl analog (1-cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile). This difference of 0.2 log units indicates that the 3‑methylcyclobutylmethyl substituent imparts a distinct lipophilicity profile that cannot be matched by the 3‑methyl or cyclobutyl‑direct analogs [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3‑AA / XLogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4 |
| Comparator Or Baseline | 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1872805-70-3): XLogP = 1.6; 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1864712-20-8): no publicly available XLogP data, but topological polar surface area (TPSA) = 41.6 Ų matches the target compound, implying similar polarity; however, the absence of the methylene linker reduces conformational flexibility (rotatable bond count = 1 vs. 2 for the target compound) |
| Quantified Difference | ΔXLogP = 0.2 (target vs. 3‑methyl cyclobutylmethyl analog) |
| Conditions | Computed values from PubChem 2.1 (XLogP3 3.0) and Chem960 database; both calculated using standardized algorithms on the neutral form of the compound. |
Why This Matters
In drug discovery, a ΔXLogP of ≥0.2 can significantly affect membrane permeability, solubility, and off-target binding, making the target compound a more polar option for libraries requiring lower lipophilicity.
- [1] PubChem Computed Properties: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile, XLogP3‑AA = 1.4. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia Product Data: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1864712-20-8), TPSA = 41.6 Ų, Rotatable Bond Count = 1. Kuujia Chemical Database. View Source
